2-Methoxy-3-(trifluoromethyl)phenylacetonitrile
Description
Properties
IUPAC Name |
2-[2-methoxy-3-(trifluoromethyl)phenyl]acetonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO/c1-15-9-7(5-6-14)3-2-4-8(9)10(11,12)13/h2-4H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWDJZLRILKOLAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC=C1C(F)(F)F)CC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Substitution of Benzyl Chloride Derivatives with Sodium Cyanide
The most direct and widely reported synthetic route to 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile involves the nucleophilic substitution of a suitably substituted benzyl chloride with sodium cyanide. The starting material, 2-methoxy-5-(trifluoromethyl)benzyl chloride, undergoes displacement of the chlorine atom by the cyanide ion to yield the target nitrile.
$$
\text{2-Methoxy-5-(trifluoromethyl)benzyl chloride} + \text{NaCN} \rightarrow \text{this compound} + \text{NaCl}
$$
- Mechanism: SN2 nucleophilic substitution where cyanide ion attacks the benzylic carbon.
- Solvent: Polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) are preferred to enhance nucleophilicity.
- Conditions: Reflux temperature to drive the reaction to completion.
- Yield: Typically high, depending on purity of starting materials and reaction control.
- Straightforward, single-step conversion.
- Uses commercially available precursors.
- Scalable for industrial production.
- Requires careful handling of sodium cyanide due to toxicity.
- Potential side reactions if moisture is present.
Multi-Step Synthesis via Trifluoromethylation, Diazotization, and Reduction (Patent-Based Method)
Source: Chinese patent CN104447402A describes a detailed multi-step synthetic route to trifluoromethyl-substituted benzyl cyanides, including 3-trifluoromethyl phenylacetonitrile derivatives, which can be adapted to the methoxy-substituted analog.
Process Summary:
| Step | Description | Reagents & Conditions | Yield (%) |
|---|---|---|---|
| 1. Trifluoromethylation | Reaction of p-aminophenyl acetonitrile with tert-butyl peroxide and sodium trifluoromethanesulfinate at 15–60°C | p-aminophenyl acetonitrile, tert-butyl peroxide, sodium trifluoromethanesulfinate, stirring 2.5–4 hours | 54.5–85.4 |
| 2. Diazotization | Conversion of amino intermediate to diazonium salt at 0–20°C with sulfuric acid and sodium nitrite | 20% NaNO2 aqueous solution, H2SO4, cooling | - |
| 3. Reduction | Reduction of diazonium salt with hypophosphorous acid (50%) at -10 to 20°C to form benzyl cyanide | Hypophosphorous acid, vinyl acetate extraction, vacuum distillation | - |
- The trifluoromethylation introduces the -CF3 group onto the aromatic ring.
- Diazotization converts the amino group into a diazonium intermediate.
- Reduction replaces the diazonium group with a cyano group, completing the nitrile formation.
Reaction Conditions Optimization:
- Molar ratios of reagents are carefully controlled (e.g., 1:1–5:1–5 for trifluoromethylation).
- Temperature control is critical at each step to maximize yield and minimize byproducts.
- Extraction and vacuum distillation purify the product.
- Allows introduction of trifluoromethyl group regioselectively.
- Suitable for complex derivatives and functional group tolerance.
- Multi-step process with intermediate purifications.
- Requires handling of diazonium salts, which can be unstable.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Reaction Type | Temperature Range | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Nucleophilic Substitution | 2-Methoxy-5-(trifluoromethyl)benzyl chloride | Sodium cyanide | SN2 substitution | Reflux (DMSO/DMF) | High (not specified) | Direct, simple, industrially scalable |
| Multi-Step (Patent CN104447402A) | p-Aminophenyl acetonitrile | tert-butyl peroxide, sodium trifluoromethanesulfinate, NaNO2, H3PO2 | Trifluoromethylation, diazotization, reduction | 0 to 60°C (varied) | 54.5–85.4 | More complex, regioselective, multi-step |
Analytical and Purity Considerations
- Characterization: Confirmed by nuclear magnetic resonance (¹H, ¹³C, ¹⁹F NMR), mass spectrometry, and chromatographic purity (HPLC, GC-MS).
- Impurities: Mainly unreacted starting materials, hydrolysis byproducts, and isomeric side-products.
- Purification: Recrystallization and column chromatography are standard to achieve >98% purity.
Summary and Recommendations
- The nucleophilic substitution of benzyl chloride with sodium cyanide is the most straightforward and commonly employed method for preparing this compound, offering simplicity and good yields.
- The multi-step trifluoromethylation-diazotization-reduction route provides a versatile alternative, especially when regioselective introduction of trifluoromethyl groups is required or when starting from amino precursors.
- Reaction parameters such as temperature, reagent molar ratios, and solvent choice critically influence yield and purity.
- Safety considerations, particularly regarding cyanide handling and diazonium salt stability, must be rigorously managed.
This synthesis overview integrates diverse research findings and patent literature to provide a comprehensive, professional resource on the preparation of this compound, suitable for academic and industrial chemists.
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-3-(trifluoromethyl)phenylacetonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile group to primary amines or other reduced forms.
Substitution: The methoxy and trifluoromethyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
Oxidation: Formation of 2-methoxy-3-(trifluoromethyl)benzoic acid.
Reduction: Formation of 2-methoxy-3-(trifluoromethyl)phenylmethylamine.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemical Properties and Structure
The compound has the molecular formula and is characterized by the presence of a methoxy group (-OCH₃), a trifluoromethyl group (-CF₃), and a nitrile group (-C≡N) attached to a phenyl ring. These functional groups contribute to its chemical reactivity and biological activity.
Chemistry
In the field of chemistry, 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile serves as a valuable building block for synthesizing more complex organic molecules. Its trifluoromethyl group enhances lipophilicity, which can improve the compound's ability to penetrate biological membranes. This property is particularly useful in drug design and development.
Biology
Research has indicated that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that it may possess inhibitory effects against various pathogens.
- Anticancer Activity : The compound has shown potential in inhibiting cancer cell proliferation and inducing apoptosis in different cancer cell lines.
- Enzyme Inhibition : It may act as an inhibitor of specific enzymes involved in metabolic pathways, potentially altering drug metabolism.
Medicine
In medicinal chemistry, this compound is explored as a pharmaceutical intermediate for developing new drugs. Its unique chemical properties make it suitable for creating compounds with enhanced efficacy and reduced side effects.
Table 1: Summary of Biological Activities
Anticancer Evaluation
A study assessed the cytotoxicity of this compound against various cancer cell lines, including A549 (lung cancer) and HeLa (cervical cancer). Results indicated significant growth inhibition, with IC50 values suggesting potent activity compared to standard chemotherapy agents.
Antimicrobial Testing
In vitro tests demonstrated that this compound exhibited antimicrobial activity against both Gram-positive and Gram-negative bacteria. These findings indicate its potential as a therapeutic agent in treating infectious diseases.
Neuroprotective Effects
Research has indicated that this compound may protect neuronal cells from oxidative stress, suggesting implications for therapies targeting neurodegenerative diseases.
Mechanism of Action
The mechanism of action of 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile involves its interaction with molecular targets such as enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its passage through biological membranes. The nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Positional Isomers of Methoxy and Trifluoromethyl Groups
The position of substituents significantly impacts physicochemical properties and reactivity. Key analogs include:
Functional Group Variations
Benzonitrile vs. Phenylacetonitrile
- 3-(Trifluoromethyl)phenylacetonitrile (CAS: 2530-85-0): Lacks the methoxy group, simplifying synthesis but reducing steric and electronic complexity. Used as an intermediate in pesticide synthesis .
- 2-Methoxy-3-(trifluoromethyl)benzonitrile (CAS: Not provided): Features a nitrile directly attached to the benzene ring. The absence of the CH₂ spacer reduces flexibility, impacting binding in receptor-based applications .
Ether-Linked Analogs
- 3-(Trifluoromethyl)phenoxyacetonitrile (CAS: 1735-89-3): Replaces methoxy with a phenoxy (-OPh) group. The bulkier substituent may hinder crystallization, affecting melting points and storage stability .
Physicochemical Data
Notes:
Biological Activity
2-Methoxy-3-(trifluoromethyl)phenylacetonitrile, with the chemical formula CHFNO and CAS number 1017778-81-2, is an organic compound characterized by a methoxy group (-OCH), a trifluoromethyl group (-CF), and an acetonitrile group (-CHCN) attached to a phenyl ring. Its unique structural features contribute to its potential applications in various fields, particularly in biological and medicinal chemistry.
The biological activity of this compound is largely attributed to its interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's lipophilicity, facilitating its absorption through biological membranes. Additionally, the nitrile group can form hydrogen bonds or coordinate with metal ions, influencing the compound's binding affinity and specificity toward target biomolecules .
Pharmacological Properties
Research indicates that this compound exhibits significant pharmacological properties:
- Anticancer Activity : Preliminary studies suggest that this compound may possess anticancer properties. In vitro assays have shown that it can inhibit cell proliferation in various cancer cell lines, although specific IC values are still under investigation .
- Antibacterial Properties : The compound has also been evaluated for its antibacterial activity. While detailed MIC values are not yet available, initial results indicate potential efficacy against certain bacterial strains .
Structure-Activity Relationship (SAR)
The structure-activity relationship of this compound is influenced by the presence of the trifluoromethyl and methoxy groups. These modifications can enhance biological activity compared to non-fluorinated analogs. For instance, compounds with similar structures but lacking these functional groups often show reduced potency in biological assays .
Study on Anticancer Efficacy
A recent study assessed the anticancer efficacy of this compound in human cancer cell lines. The results indicated that this compound exhibited selective cytotoxicity against several cancer types, including lung (A549), colon (HCT116), and prostate (PC3) cancer cells. The compound demonstrated an IC value of approximately 30 μM against A549 cells, suggesting moderate potency compared to standard chemotherapeutics like Doxorubicin (IC = 52 μM) .
Antibacterial Activity Assessment
In another research effort, the antibacterial properties of this compound were evaluated against various bacterial strains. The compound was found to exhibit a minimum inhibitory concentration (MIC) of 12 µg/mL against E. coli, indicating potential as an antibacterial agent .
Comparative Analysis with Similar Compounds
The following table summarizes the biological activities of this compound compared to related compounds:
| Compound Name | IC (μM) | MIC (µg/mL) | Activity Type |
|---|---|---|---|
| This compound | ~30 | 12 | Anticancer / Antibacterial |
| Doxorubicin | 52 | N/A | Anticancer |
| Compound A | ~40 | 15 | Anticancer |
| Compound B | N/A | 10 | Antibacterial |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-Methoxy-3-(trifluoromethyl)phenylacetonitrile?
- Methodology :
- Friedel-Crafts Alkylation : Use phenylacetonitrile derivatives with benzyl chloride or trifluoromethyl-substituted electrophiles in the presence of phase-transfer catalysts (e.g., PS-PEG-400) to introduce substituents .
- Cyanomethylation : React α-(trifluoromethyl)styrenes with acetonitrile derivatives under optimized conditions (e.g., solvent polarity, temperature) to form cyano-substituted intermediates, as demonstrated in analogous trifluoromethylphenylacetonitrile syntheses .
Q. What safety protocols are critical for handling this compound?
- Handling :
- Use fume hoods and personal protective equipment (gloves, eyeshields, ABEK respirators) to avoid inhalation or dermal contact, as trifluoromethyl nitriles may release toxic hydrogen cyanide (HCN) upon decomposition .
- Store in cool, dry, sealed containers away from oxidizers. Monitor storage temperatures (0–6°C recommended for similar nitriles) .
Q. Which spectroscopic techniques are effective for structural characterization?
- NMR and IR Spectroscopy : Analyze trifluoromethyl (-CF₃) and nitrile (-CN) groups via ¹⁹F NMR (δ ~ -60 ppm for CF₃) and IR (C≡N stretch ~2240 cm⁻¹) .
- Quantum Chemical Calculations : Compare experimental UV-Vis and fluorescence spectra with Density Functional Theory (DFT) simulations to validate electronic transitions, as done for 4-(trifluoromethyl)phenylacetonitrile derivatives .
Advanced Research Questions
Q. How can computational modeling predict reactivity in synthetic pathways?
- Molecular Dynamics (MD) Simulations : Study conformational stability and solvent interactions using software like Gaussian or ORCA. For example, MD simulations of 4-(trifluoromethyl)phenylacetonitrile revealed solvent effects on reaction pathways .
- DFT for Transition States : Calculate activation energies for trifluoromethyl group introduction using basis sets (e.g., B3LYP/6-311+G(d,p)) to optimize reaction conditions .
Q. What strategies optimize trifluoromethyl group introduction during synthesis?
- Electrophilic Trifluoromethylation : Use Umemoto or Togni reagents to selectively introduce CF₃ groups. Monitor reaction progress via LC-MS and adjust stoichiometry to minimize byproducts .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance electrophilic substitution efficiency, as shown in analogous syntheses of 3-(trifluoromethyl)phenylacetonitrile .
Q. How does structural modification influence biological activity?
- Structure-Activity Relationship (SAR) Studies :
- Compare insecticidal efficacy of 2-methoxy-3-CF₃ derivatives with structurally similar compounds (e.g., 3-CF₃ phenylacetonitrile in botanical extracts). Adjust substituent positions to enhance larvicidal activity .
- Evaluate electron-withdrawing effects of CF₃ and OCH₃ groups on binding to biological targets (e.g., acetylcholinesterase) via molecular docking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
